molecular formula C23H23N5O2 B2591909 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 1396861-55-4

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2591909
CAS No.: 1396861-55-4
M. Wt: 401.47
InChI Key: FEUCPDUQVWPVFU-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Synthesis

  • The compound is related to a class of chemicals involving triazole derivatives. Notably, the structural characteristics and synthesis pathways of similar compounds have been extensively studied. For instance, compounds with a similar structure have been synthesized and characterized using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques, highlighting the importance of molecular structure analysis in understanding the properties and potential applications of such chemicals (Şahin et al., 2014).

Medicinal Chemistry and Biological Activity

  • Triazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. Some synthesized biheterocyclic triazole derivatives have shown variable growth inhibition effects on tested gram-positive and gram-negative bacterial strains, indicating potential applications in antimicrobial therapies (Bektaş et al., 2010).
  • A significant aspect of research on similar compounds involves their cytotoxicity against various cancer cell lines. Certain derivatives have shown selective cytotoxicity, suggesting potential therapeutic applications in cancer treatment. For instance, certain triazole derivatives were found to be more cytotoxic against melanoma cell lines, and some were identified as potential antimetastatic candidates due to their inhibition of cancer cell migration (Šermukšnytė et al., 2022).

Molecular Docking and Mechanism Prediction

  • Molecular docking studies have been employed to predict the mechanisms of activity of similar compounds. For instance, some synthesized compounds demonstrated antibacterial activity against Staphylococcus aureus and cytotoxic effects against multiple cancer cell lines. Molecular docking helps in understanding the interaction between the compound and biological targets, thus aiding in the design of more effective therapeutic agents (Bilyi et al., 2015).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-21(14-17-15-25-20-9-5-4-8-19(17)20)24-12-13-27-23(30)28(18-6-2-1-3-7-18)22(26-27)16-10-11-16/h1-9,15-16,25H,10-14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCPDUQVWPVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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